molecular formula C14H14BrNO2S B7527502 N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide

N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide

Cat. No. B7527502
M. Wt: 340.24 g/mol
InChI Key: SVPCUOUNNPLVEV-UHFFFAOYSA-N
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Description

N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide, also known as BMTM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BMTM belongs to the class of benzamide derivatives, which have been shown to exhibit pharmacological activities such as analgesic, anti-inflammatory, and anticonvulsant effects.

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the pathogenesis of inflammatory diseases by promoting vasodilation, edema, and pain. N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide has been shown to selectively inhibit COX-2, which is the isoform of COX that is upregulated in response to inflammation.
Biochemical and Physiological Effects:
N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide has been shown to exhibit potent antinociceptive and anti-inflammatory effects in animal models. Studies have shown that N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide is able to reduce pain and inflammation by inhibiting the release of inflammatory mediators such as prostaglandins and cytokines. N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide has also been shown to exhibit anticonvulsant effects by modulating the activity of GABA receptors in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide is its potent pharmacological activities, which make it a promising candidate for drug discovery and development. However, one of the limitations of N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide is its low solubility in water, which may limit its bioavailability and efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide for different therapeutic applications.

Future Directions

For the research on N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide include investigating its potential as a novel analgesic and anti-inflammatory agent and as a modulator of GABA receptors for the treatment of neurological disorders.

Synthesis Methods

The synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide involves a three-step reaction process, starting from the reaction of 4-bromothiophen-2-ylmethanol with thionyl chloride to form 4-bromothiophen-2-ylmethyl chloride. The second step involves the reaction of 4-bromothiophen-2-ylmethyl chloride with 2-methoxy-N-methylbenzamide in the presence of a base such as potassium carbonate to form N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide. The final step involves the purification of the product using column chromatography.

Scientific Research Applications

N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide has been shown to exhibit potential pharmacological activities such as antinociceptive, anti-inflammatory, and anticonvulsant effects in animal models. Studies have shown that N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide is able to inhibit the release of inflammatory mediators such as prostaglandins and cytokines, which play a key role in the pathogenesis of inflammatory diseases. N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide has also been shown to exhibit anticonvulsant effects by modulating the activity of GABA receptors in the brain.

properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-16(8-11-7-10(15)9-19-11)14(17)12-5-3-4-6-13(12)18-2/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPCUOUNNPLVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CS1)Br)C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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